Ivermectin Impurity H

Pharmaceutical Analysis HPLC Method Validation Quality Control

This is Ivermectin EP Impurity H (CAS 71837-27-9), a critical reference standard for API quality control. Using this specific standard, not a generic alternative, ensures accurate quantification to meet EP monograph limits (NMT 2.5%) and prevents misidentification in HPLC/LC-MS, which is essential for regulatory submission and batch release.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B601522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin Impurity H
SynonymsIvermectin B1 Mono-sugar Derivative;  4’-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydro-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyIDRWWNAYSYRQBV-DQDVCMNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Ivermectin Impurity H: A Critical EP-Defined Reference Standard for Ivermectin API Quality Control


Ivermectin Impurity H (EP) is a chemically defined process-related impurity of the Ivermectin active pharmaceutical ingredient (API), a widely used macrocyclic lactone antiparasitic agent . Its full chemical name, as defined by the European Pharmacopoeia (EP), is 4′-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a [1]. The compound is also known as Ivermectin B1a Monosaccharide or Mono-sugar Derivative, with the molecular formula C41H62O11, a molecular weight of approximately 730.9 g/mol, and CAS Number 71837-27-9 [2].

Why Analytical Selectivity for Ivermectin Impurity H is Non-Negotiable in API Release


In Ivermectin API quality control, the substitution of a specific, pharmacopeially-defined impurity reference standard like Impurity H with a generic 'related substance' is scientifically and regulatory untenable. The Ivermectin API consists of two major homologs (H2B1a and H2B1b) and can contain a complex mixture of structurally similar impurities arising from fermentation and semi-synthesis [1]. These impurities, which include aglycones and various methylated/demethylated derivatives, often exhibit critical differences in their chromatographic behavior (e.g., retention time, relative response factor) and biological properties [2]. Using a non-specific standard risks the misidentification or inaccurate quantification of Impurity H, which could lead to an erroneous assessment of an API batch's purity profile and non-compliance with EP/USP monograph limits for specified and unspecified impurities [3].

Quantitative Differentiation Evidence for Ivermectin Impurity H


Chromatographic Resolution of Ivermectin Impurity H from Critical Peak Pairs Using Advanced HPLC Methods

Ivermectin Impurity H is one of up to 27 related substances that a new, stability-indicating RP-HPLC method has successfully separated [1]. This method, designed for improved selectivity over current USP/EP compendial methods, achieves a separation of the H2B1a API peak from its 26-epimer and the H2B1a isomer-1 peak from H2B1b [1]. The quantified total peak area for these critical impurity pairs is approximately 2.5% in a typical Ivermectin API batch [1].

Pharmaceutical Analysis HPLC Method Validation Quality Control

Molecular Weight and Structural Differentiation of Ivermectin Impurity H from Aglycone Impurity G

Ivermectin Impurity H (EP) is a monosaccharide derivative of the Ivermectin B1a aglycone, and is chemically distinct from Ivermectin Impurity G (EP), which is the fully de-glycosylated aglycone (H2B1a aglycone) [1]. This structural difference results in a quantifiable difference in molecular weight, a key parameter for identification by mass spectrometry (MS) [2].

Mass Spectrometry Structural Elucidation Impurity Profiling

Relative Retention Time (RRT) of Ivermectin Impurity H as a Key Identifier in HPLC Analyses

The EP Ivermectin monograph and various vendor specifications define an impurity acceptance window based on Relative Retention Time (RRT) [1]. Impurities eluting with an RRT of approximately 1.3 to 1.5 relative to the main H2B1a peak are subject to a specific individual impurity limit of not more than (NMT) 2.5% [1]. Ivermectin Impurity H falls within this critical RRT window, distinguishing it from other impurities with different RRTs and separate, often lower, acceptance criteria (e.g., NMT 1.0% for other single impurities) [2].

Pharmaceutical Analysis HPLC Method Validation Impurity Control Strategy

Critical Storage Conditions for Maintaining Ivermectin Impurity H Reference Standard Integrity

To ensure the reliability of quantitative analytical results, Ivermectin Impurity H reference standards require specific storage conditions. Supplier specifications indicate that the compound is hygroscopic and should be stored at 2-8°C in a refrigerator, under an inert atmosphere [1].

Reference Standard Management Stability Pharmaceutical Analysis

Key Application Scenarios for Ivermectin Impurity H in Pharmaceutical Analysis


Method Development and Validation for Ivermectin API Purity Testing

As demonstrated by the need for advanced methods that resolve Impurity H from its epimer and other related substances, this reference standard is essential for developing and validating robust, stability-indicating HPLC or UHPLC methods for Ivermectin API. It is used to establish system suitability parameters (e.g., resolution, RRT) and to demonstrate the selectivity and sensitivity of the analytical method [1].

Routine Quality Control (QC) Release and Stability Testing of Ivermectin Drug Substance

The EP Ivermectin monograph defines limits for specified and unspecified impurities, with those eluting in the RRT 1.3-1.5 window (which includes Impurity H) having a specific limit of NMT 2.5% [1]. The Impurity H reference standard is required to accurately quantify this impurity in each batch of Ivermectin API to ensure it meets pharmacopeial specifications before release for drug product manufacturing [2].

LC-MS Identification and Confirmation of Process Impurities

Given the structural similarity and distinct molecular weight difference between Impurity H (730.94 g/mol) and the aglycone Impurity G (586.76 g/mol), a certified Impurity H reference standard is critical for the unambiguous identification and confirmation of impurity peaks in LC-MS analyses. This prevents the misassignment of peaks and ensures accurate profiling of the Ivermectin API impurity landscape [1].

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